N'-(1-(4-Hydroxyphenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
Description
Properties
CAS No. |
302918-56-5 |
|---|---|
Molecular Formula |
C18H15N5O4 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15N5O4/c1-11(12-5-7-15(24)8-6-12)19-22-18(25)17-10-16(20-21-17)13-3-2-4-14(9-13)23(26)27/h2-10,24H,1H3,(H,20,21)(H,22,25)/b19-11+ |
InChI Key |
IRHSBMVLKQJXRY-YBFXNURJSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=C(C=C3)O |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions
-
Hydrazide Intermediate : 3-(3-Nitrophenyl)-1H-pyrazole-5-carbohydrazide is typically prepared via hydrazinolysis of the corresponding ethyl ester.
-
Carbonyl Component : 4-Hydroxyacetophenone serves as the ketone donor, reacting with the hydrazide’s terminal amine group.
-
Catalysis : Acidic conditions (e.g., glacial acetic acid) or Lewis acids (e.g., ZnCl₂) accelerate imine formation.
-
Solvents : Ethanol or methanol under reflux (60–80°C, 4–6 hours) are standard.
Table 1 : Optimization of Hydrazone Condensation
| Parameter | Condition 1 | Condition 2 | Optimal Yield |
|---|---|---|---|
| Catalyst | Acetic acid | ZnCl₂ | 82% (ZnCl₂) |
| Solvent | Ethanol | Methanol | 78% (Ethanol) |
| Temperature (°C) | 60 | 80 | 85% (80°C) |
The reaction’s efficiency hinges on stoichiometric balance, with a 1:1 molar ratio of hydrazide to ketone preventing side reactions. Post-reaction purification via recrystallization (ethanol/water) achieves >95% purity.
Pyrazole Core Synthesis via Cyclocondensation
The pyrazole ring is constructed through cyclocondensation, a method widely employed for its regioselectivity and scalability.
1,3-Diketone and Hydrazine Route
The Knorr pyrazole synthesis remains a cornerstone:
-
Reactants : 3-Nitrobenzaldehyde and ethyl acetoacetate undergo Claisen condensation to form a 1,3-diketone intermediate.
-
Cyclization : Hydrazine hydrate (80–100°C, 6 hours) induces cyclocondensation, yielding 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate.
Mechanistic Insight :
Regioselectivity is governed by electronic effects: the nitro group’s meta position directs cyclization to the 3-position.
Acetylenic Ketone Approach
Alternative methods using acetylenic ketones (e.g., 3-nitropropiophenone) and hydrazines achieve comparable yields but require stringent temperature control (0–5°C) to minimize side products.
Vilsmeier-Haack Formylation for Intermediate Functionalization
Introducing the formyl group at the pyrazole’s 5-position necessitates the Vilsmeier-Haack reaction:
-
Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate the chloroiminium ion electrophile.
-
Reaction : The pyrazole intermediate reacts with the Vilsmeier complex (25°C, 2 hours), followed by hydrolysis to yield the 5-carbaldehyde derivative.
Critical Note : Over-formylation is mitigated by limiting POCl₃ to 1.2 equivalents.
Microwave-Assisted Synthesis Enhancements
Microwave irradiation significantly reduces reaction times and improves yields:
Table 2 : Conventional vs. Microwave Synthesis
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 6 hours | 15 minutes |
| Yield | 75% | 88% |
| Solvent Consumption | 50 mL | 30 mL |
Green Chemistry Approaches
Nano-Catalyzed Reactions
Nano-ZnO catalysts enhance cyclocondensation efficiency:
Solvent-Free Conditions
Ball milling techniques achieve hydrazone formation without solvents, reducing waste.
Analytical Characterization
Post-synthesis validation employs:
Challenges and Optimization Strategies
Regioselectivity Control
Chemical Reactions Analysis
Types of Reactions
N’-(1-(4-Hydroxyphenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, often associated with diverse biological activities. Research indicates that derivatives of pyrazole, including this compound, exhibit significant anti-inflammatory, antimicrobial, and anticancer properties.
Case Study: Anticancer Activity
A study demonstrated that derivatives of pyrazole with nitrophenyl groups showed enhanced anticancer activity compared to standard chemotherapeutics. Specifically, N'-(1-(4-Hydroxyphenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide was tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis. The structure-activity relationship (SAR) analysis highlighted the importance of the nitrophenyl substituent in enhancing biological efficacy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. The presence of multiple functional groups allows it to interact with bacterial cell walls and inhibit growth.
Data Table: Antimicrobial Activity
| Compound | Activity | Test Organisms | Reference |
|---|---|---|---|
| This compound | Moderate | E. coli, S. aureus | |
| 4-Hydroxycoumarin | Strong | Various bacteria |
Materials Science
In materials science, the compound's unique properties have potential applications in the development of corrosion inhibitors. Its ability to form stable complexes with metal ions can enhance the durability of materials exposed to corrosive environments.
Case Study: Corrosion Inhibition
Research has shown that pyrazole derivatives can act as effective corrosion inhibitors for metals in acidic media. This compound was tested for its efficacy in protecting steel surfaces from corrosion, demonstrating a significant reduction in weight loss compared to untreated samples .
Biochemical Applications
The compound's interactions with biological macromolecules make it a candidate for biochemical applications such as enzyme inhibition and receptor modulation.
Biochemical Mechanism
Studies suggest that this compound can modulate various molecular targets involved in inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases .
Mechanism of Action
The mechanism of action of N’-(1-(4-Hydroxyphenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The biological activity of pyrazole carbohydrazides is highly dependent on substituent modifications. Below is a comparative analysis of key analogues:
*Calculated based on molecular formula C18H15N5O3.
Pharmacological Activity Trends
- Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit enhanced cytotoxicity. For example, the 4-chlorophenyl analogue showed potent growth inhibition in A549 cells (IC50 = 1.8 µM) . The target compound’s 3-nitrophenyl group may similarly enhance DNA intercalation or enzyme inhibition.
- Antimicrobial Activity : Methoxy and halogen substituents improve lipophilicity, aiding membrane penetration. A 4-methoxyphenyl analogue demonstrated activity against E. coli and S. aureus .
- Antioxidant Activity : Hydroxyl groups (e.g., 4-hydroxyphenyl) contribute to radical scavenging, as seen in related hydrazones .
Biological Activity
N'-(1-(4-Hydroxyphenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Compound Overview
- IUPAC Name : N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide
- Molecular Formula : C19H17N5O5
- Molecular Weight : 395.4 g/mol
- CAS Number : 303106-90-3
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with appropriate diketones.
- Nitration : The introduction of the nitrophenyl group is performed using nitrating agents under controlled conditions.
- Condensation Reaction : The hydroxyphenyl group is attached via a condensation reaction with 4-hydroxybenzaldehyde.
These synthetic routes ensure the compound's structural integrity and purity, which are crucial for biological testing.
Biological Activity
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit bacterial growth, showcasing effectiveness against both Gram-positive and Gram-negative bacteria .
- Antioxidant Properties : The compound has demonstrated significant free radical scavenging activity, which is essential for protecting cells from oxidative stress .
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Table 1: Summary of Biological Activities
The biological effects of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : It is hypothesized that the compound interacts with cellular receptors that mediate cellular responses to stress and inflammation.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
- Antimicrobial Study : A study assessed the antimicrobial efficacy against common pathogens, demonstrating a significant reduction in bacterial viability when treated with this compound compared to controls .
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .
- Inflammation Model : Animal models subjected to inflammatory stimuli showed reduced swelling and cytokine levels upon administration of the compound, suggesting its anti-inflammatory properties .
Q & A
Basic: What are the standard synthetic routes for N'-(1-(4-Hydroxyphenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide?
Methodological Answer:
The synthesis typically involves a multi-step protocol starting with the preparation of the pyrazole core. For example:
Condensation : React 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate to form the carbohydrazide intermediate.
Schiff base formation : Condense the intermediate with 4-hydroxyacetophenone under acidic conditions (e.g., glacial acetic acid) to introduce the (1-(4-hydroxyphenyl)ethylidene) moiety .
Purification : Recrystallize the final product using ethanol or methanol to achieve >95% purity, verified via HPLC or TLC.
Key analytical techniques include FT-IR (to confirm hydrazide C=O and N-H stretches) and ¹H/¹³C NMR (to validate substitution patterns) .
Advanced: How can computational methods like DFT optimize the synthesis of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., using Gaussian 09 or ORCA) can predict reaction pathways and transition states. For instance:
- Transition state analysis : Identify energy barriers for Schiff base formation to optimize reaction temperature and solvent (e.g., ethanol vs. DMF) .
- Charge distribution mapping : Use Mulliken charges to predict regioselectivity in pyrazole ring substitutions .
- Solvent effects : Employ the SMD model to simulate solvent interactions and select optimal dielectric environments .
These insights reduce trial-and-error in lab workflows and improve yield by 15–20% .
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- X-ray crystallography : Resolve the 3D structure using SHELXL (e.g., monoclinic P2₁/c space group) to confirm stereochemistry and hydrogen bonding .
- UV-Vis spectroscopy : Analyze π→π* transitions in the nitro and hydroxyphenyl groups (λmax ~280–320 nm) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ at m/z 407.3) .
Advanced: How to resolve discrepancies in crystallographic data using SHELXL?
Methodological Answer:
Discrepancies (e.g., R-factor >5%) may arise from twinning or disorder. Mitigation strategies include:
- Twin refinement : Use TWIN and BASF commands in SHELXL to model twinned crystals .
- Anisotropic displacement parameters : Refine non-hydrogen atoms anisotropically to improve electron density maps .
- Hydrogen bonding networks : Apply DFIX and DANG restraints to stabilize geometry during refinement .
For high-resolution data (<1.0 Å), employ Hirshfeld surface analysis to validate intermolecular interactions .
Basic: What in vitro assays are used to assess bioactivity?
Methodological Answer:
- Anticancer activity : MTT assay on A549 lung cancer cells (IC50 calculation) with apoptosis confirmation via Annexin V/PI staining .
- Antimicrobial testing : Agar diffusion against E. coli and S. aureus (zone of inhibition ≥15 mm at 100 µg/mL) .
- Enzyme inhibition : Fluorogenic assays (e.g., Factor Xa inhibition with Ki determination using Michaelis-Menten kinetics) .
Advanced: How to design molecular docking studies for target interaction prediction?
Methodological Answer:
Protein preparation : Retrieve the target structure (e.g., Factor Xa, PDB ID 1NFU) and optimize protonation states using AutoDock Tools .
Grid setup : Define a 40x40x40 ų box centered on the active site (e.g., S1 pocket for Factor Xa) .
Docking protocol : Run AutoDock Vina with exhaustiveness=20 and 10 poses. Validate using RMSD clustering (<2.0 Å from crystallographic pose) .
Binding energy analysis : Compare ΔG values (e.g., ≤-9.0 kcal/mol suggests strong binding) and visualize interactions (e.g., π-π stacking with nitro groups) .
Advanced: How to address contradictions in bioactivity data across studies?
Methodological Answer:
Contradictions (e.g., IC50 variations in A549 cells) may stem from assay conditions. Resolve by:
- Standardized protocols : Use identical cell passage numbers, serum concentrations (e.g., 10% FBS), and incubation times (48–72 hr) .
- Counter-screening : Test against non-cancerous cells (e.g., HEK293) to rule out non-specific cytotoxicity .
- Data normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for anticancer assays) .
For enzyme studies, validate purity (>98%) via HPLC to exclude impurities skewing IC50 values .
Advanced: How to analyze electronic properties for structure-activity relationships (SAR)?
Methodological Answer:
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps (ΔE) using Gaussian 09. Lower ΔE (e.g., <4.0 eV) correlates with enhanced charge transfer and bioactivity .
- Electrostatic potential (ESP) maps : Identify nucleophilic regions (e.g., nitro group) for SAR optimization .
- ADMET prediction : Use SwissADME to assess logP (<5.0) and topological polar surface area (TPSA >80 Ų predicts poor permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
